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molecular formula C6H7Cl2N3 B1350416 4,6-dichloro-N,N-dimethylpyrimidin-2-amine CAS No. 5734-68-9

4,6-dichloro-N,N-dimethylpyrimidin-2-amine

Cat. No. B1350416
M. Wt: 192.04 g/mol
InChI Key: PWJNRLSPEYCEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299267B2

Procedure details

MeI (0.46 ml, 1.04 g, 7.32 mmol, 2.4 eq) was added to a stirred solution of 4,6-dichloropyrimidin-2-amine (Aldrich, 0.5 g, 3.05 mmol, 1 eq) in 10 ml anhydrous DMF under Ar. After cooling to 0° C., NaH (0.27 g, 6.71 mmol, 2.2 eq) was added. The reaction was stirred at 0° C. to room temperature overnight. The reaction was quenched with water and extracted with Et2O (×1). The organic layer was washed with water (×3), brine (×1), and dried over Na2SO4. The inorganics were filtered off, and the solvent was removed in vacuo. Purification via flash chromatography yielded 0.4947 g (2.58 mmol, 84% yield) of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine.
Name
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CI.[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[N:7]=C(N)[N:5]=1.[H-].[Na+].[CH3:14][N:15]([CH:17]=O)[CH3:16]>>[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[N:7]=[C:17]([N:15]([CH3:16])[CH3:14])[N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.46 mL
Type
reactant
Smiles
CI
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)N
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.27 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. to room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (×1)
WASH
Type
WASH
Details
The organic layer was washed with water (×3), brine (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The inorganics were filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)Cl)N(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.58 mmol
AMOUNT: MASS 0.4947 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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